[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine
Description
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine (CAS: 1095592-15-6) is a secondary amine derivative featuring two distinct substituents: a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group and a pyridin-3-ylmethyl group. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol (). The compound’s structure combines a six-membered oxygen-containing heterocycle (tetrahydropyran) with a pyridine ring, conferring unique physicochemical properties such as moderate polarity from the ether oxygen and basicity from the pyridine nitrogen. The MDL number (MFCD11634774) and commercial availability (95% purity) indicate its relevance in synthetic chemistry and drug discovery, particularly as a building block for ligands targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
1-(oxan-4-yl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-12(9-13-5-1)10-14-8-11-3-6-15-7-4-11/h1-2,5,9,11,14H,3-4,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJZMOJRCWHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine typically involves the reaction of oxane derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the oxane and pyridine rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential as a drug candidate due to its unique structural features, which allow it to interact with various biological targets. Its design incorporates an oxane ring and a pyridine ring, contributing to its distinct pharmacological properties. Research indicates that it may possess antimicrobial and cytotoxic effects, making it a candidate for further exploration in drug discovery.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations suggest significant antibacterial effects against strains such as Escherichia coli and Mycobacterium tuberculosis.
- Cytotoxic Effects : Research indicates potential cytostatic properties, suggesting its utility in cancer therapy.
Organic Synthesis
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex organic molecules, which can be tailored for specific research applications. The major reactions include:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to modify the compound.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to produce amine derivatives.
- Substitution : Participating in nucleophilic substitution reactions with diverse nucleophiles.
Antibacterial Evaluation
A study assessed the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant activity against E. coli, demonstrating its potential as an antimicrobial agent.
Cytotoxicity Assessment
Research evaluating the cytotoxic effects of this compound on cancer cell lines showed promising results, suggesting its potential role in cancer treatment strategies. The mechanism by which it induces cytotoxicity is currently under investigation but appears linked to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- This compound vs. (Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine: The replacement of the oxan-4-yl group with a cyclobutylmethyl moiety reduces molecular weight (206.29 → 176.26) and polarity. This makes the cyclobutyl derivative more suitable for lipophilic targets .
This compound vs. (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine :
The benzyl group with fluoro and methoxy substituents in the latter compound increases aromaticity and molecular weight (206.29 → 254.29 ), favoring π-π interactions with protein binding pockets. The pyridin-4-yl group (vs. pyridin-3-yl) alters electronic distribution, which may influence receptor selectivity, particularly in kinase or GPCR-targeted therapies .
Heterocyclic Core Modifications
6-(Oxan-4-yl)pyridazin-3-amine :
The pyridazine core (two adjacent nitrogen atoms) enhances hydrogen-bonding capacity compared to pyridine, improving interactions with polar residues in enzyme active sites. However, the smaller molecular weight (179.22 vs. 206.29 ) and lack of a methylamine linker limit its utility in multi-target drug design .- 3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine: This compound’s pyrazolopyrimidine core is a hallmark of kinase inhibitors (e.g., PF-4800567 targeting CSNK1E). Its higher molecular weight (394.84) reflects its specialized role in high-affinity binding .
Biological Activity
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, focusing on its biological mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of an oxane moiety linked to a pyridine derivative, which contributes to its unique biological activity. The molecular formula for this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 190.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound can modulate enzyme activity, impacting various metabolic pathways. This interaction often leads to:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Antimicrobial effects : By disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting the growth of several cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast cancer) | 25 |
| HCT116 (Colon cancer) | 30 |
| A549 (Lung cancer) | 20 |
The mechanism behind its anticancer activity may involve apoptosis induction through the activation of caspases and modulation of BCL2 family proteins .
Case Studies
- Antimicrobial Study : A study conducted by researchers at the University of Freiburg evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability when tested in concentrations ranging from 16 to 64 µg/mL .
- Cancer Research : A recent investigation published in a peer-reviewed journal assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that it effectively reduced cell viability by over 70% at concentrations above 25 µM, suggesting its potential as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
